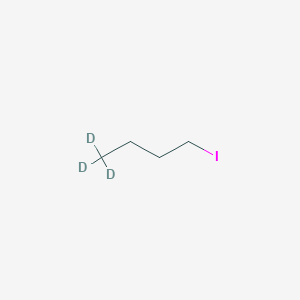![molecular formula C6H3N5O B13796712 Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine CAS No. 80161-12-2](/img/structure/B13796712.png)
Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the fusion of isoxazole, triazole, and pyrimidine rings, which endows it with a diverse range of chemical and biological properties.
Preparation Methods
The synthesis of Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine typically involves the annulation of a pyrimidine ring to an isoxazole or triazole precursor. One common method includes the reaction of 4-aminoisoxazole with appropriate reagents to form the desired fused ring system. The reaction conditions often involve the use of strong bases such as sodium hydride (NaH) in dimethylformamide (DMF) as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atoms in the ring system. Common reagents include halogenated compounds and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It has been investigated as a potential therapeutic agent for various diseases due to its ability to inhibit specific enzymes and receptors.
Mechanism of Action
The mechanism of action of Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . Additionally, the compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine can be compared with other similar heterocyclic compounds, such as:
Isoxazolo[4,5-b]pyridine: This compound also features an isoxazole ring fused to a pyridine ring and exhibits similar biological activities.
Pyrazolo[4,3-d]pyrimidine: Another fused heterocyclic system with notable antioxidant and antimicrobial properties.
Isoxazolo[5,4-e]-1,2,4-triazepine: Known for its immunosuppressive and anti-inflammatory activities.
The uniqueness of this compound lies in its specific ring fusion pattern and the resulting biological activities, which make it a promising candidate for further research and development.
Properties
CAS No. |
80161-12-2 |
|---|---|
Molecular Formula |
C6H3N5O |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
10-oxa-3,4,6,8,11-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C6H3N5O/c1-4-5-10-8-3-11(5)2-7-6(4)12-9-1/h1-3H |
InChI Key |
LPOHEHUKDXYLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC2=C1C3=NN=CN3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



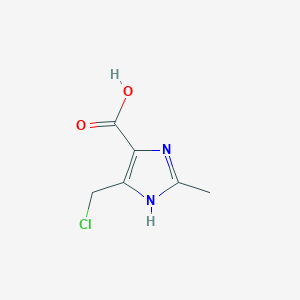
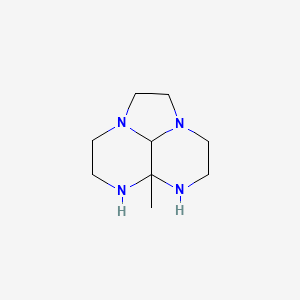
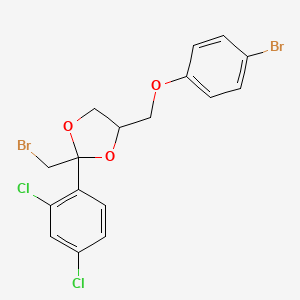
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
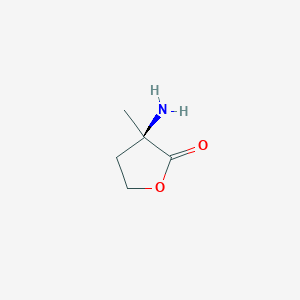

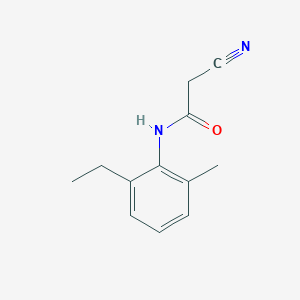
![5-Bromo-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13796686.png)
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)
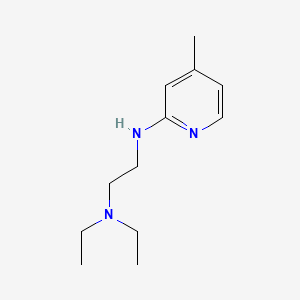
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)
